molecular formula C₁₅H₃₃NSn B1140157 (Z)-3-tributylstannylprop-2-en-1-amine CAS No. 146829-37-0

(Z)-3-tributylstannylprop-2-en-1-amine

Cat. No. B1140157
M. Wt: 346.14
InChI Key:
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Description

Synthesis Analysis

The synthesis of (Z)-3-tributylstannylprop-2-en-1-amine and related compounds has been explored through various methodologies. For instance, the preparation of 2-tributylstannyl-1-alkenes from 2-tributylstannyl-2-propen-1-yl acetate demonstrates the utility of complex organocopper species for affording these compounds in fair to excellent yields. This method showcases the versatility of palladium-catalyzed reactions and the significance of choosing appropriate reactants for the synthesis of tributylstannyl-containing compounds (Bellina et al., 1994). Additionally, the stereospecific addition of (tributylstannyl)-trimethylsilane on but-3-ynoic acid to prepare tributylstannyl-(Z)-3-tributylstannyl-4-trimethylsilylbut-3-enoate highlights another methodological approach, showcasing the potentialities of this synthon through cross-coupling and reverse cross-coupling reactions (Lunot et al., 2000).

Molecular Structure Analysis

The molecular structure of (Z)-3-tributylstannylprop-2-en-1-amine and related compounds is crucial for understanding their reactivity and properties. Studies such as the preparation and structural analysis of tris(trialkylstannyl)- and tris(dialkylhalostannyl)amines reveal insights into the planarity of the Sn3N skeleton and the influence of intramolecular Sn–X–Sn bridges on the stabilization of these structures (Appel et al., 1996).

Chemical Reactions and Properties

(Z)-3-Tributylstannylprop-2-en-1-amine participates in various chemical reactions, underlining its versatility in organic synthesis. The compound has been utilized in the synthesis of pharmacologically active secondary and tertiary 1-(3,3-diarylpropyl)amines via a one-pot hydroformylation - amine condensation - reduction sequence, showcasing its potential in the preparation of complex molecules (Rische & Eilbracht, 1999). Moreover, its use in the Z-selective synthesis of homoallylic alcohols via 2-alkenylation of aldehydes highlights its application in creating compounds with specific stereochemistry (Miyake & Yamamura, 1994).

Scientific Research Applications

Synthesis and Reactivity

(Z)-3-tributylstannylprop-2-en-1-amine is an important reagent in organic synthesis, particularly in the preparation of substituted allylic amines and heterocyclic compounds. The reactivity of this compound enables the formation of stereospecifically substituted allylic amines through palladium-catalyzed cross-coupling reactions with aromatic bromides. This process allows for the stereospecific preparation of substituted allylic amines with a Z configuration of the carbon-carbon double bond, highlighting its utility in the synthesis of complex organic molecules (Corriu et al., 1993).

Catalysis and Complex Formation

In catalysis, (Z)-3-tributylstannylprop-2-en-1-amine is used to synthesize diverse metal complexes and polymers with potential applications in gas storage and separation. A notable example is the creation of zinc-based coordination polymers. These polymers, formed from the assembly of (Z)-3-tributylstannylprop-2-en-1-amine derivatives with Zn(2+) ions, exhibit unique topological networks. These networks are essential for applications in gas storage and separation due to their microporous structures (He et al., 2012).

Material Science

The compound also finds applications in material science, particularly in the synthesis of nanocrystals for fluorescence detection. For instance, Mn2+-doped ZnS nanocrystals capped with organic amines, including derivatives of (Z)-3-tributylstannylprop-2-en-1-amine, have been synthesized for the detection of trace explosives like TNT. The amine-capped nanocrystals bind TNT species through acid-base interactions, enabling fluorescence quenching-based detection. This application demonstrates the compound's role in developing sensitive and selective detection systems for security and environmental monitoring (Tu et al., 2008).

properties

IUPAC Name

(Z)-3-tributylstannylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2H,3-4H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVNSAUITMDMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)/C=C\CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-3-(Tributylstannyl)-2-propen-1-amine

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